molecular formula C19H37BO B14395907 2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate CAS No. 89683-98-7

2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate

Cat. No.: B14395907
CAS No.: 89683-98-7
M. Wt: 292.3 g/mol
InChI Key: IOHFZFDIYUDVNA-UHFFFAOYSA-N
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Description

2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate is a chemical compound with a complex structure that includes a cyclohexene ring substituted with butyl and methyl groups, as well as a dibutylborinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate typically involves the reaction of 2-butyl-6-methylcyclohex-1-ene with dibutylborinic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The dibutylborinate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions include boronic acids, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its potential use in drug delivery systems due to its boron content.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate involves its interaction with molecular targets through its boron moiety. Boron atoms can form stable complexes with various biomolecules, which can influence biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-6-methylcyclohex-1-en-1-yl boronic acid
  • 2-Butyl-6-methylcyclohex-1-en-1-yl borate
  • 2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborane

Uniqueness

2-Butyl-6-methylcyclohex-1-en-1-yl dibutylborinate is unique due to its specific combination of a cyclohexene ring with butyl and methyl substitutions and a dibutylborinate group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

89683-98-7

Molecular Formula

C19H37BO

Molecular Weight

292.3 g/mol

IUPAC Name

dibutyl-(2-butyl-6-methylcyclohexen-1-yl)oxyborane

InChI

InChI=1S/C19H37BO/c1-5-8-13-18-14-11-12-17(4)19(18)21-20(15-9-6-2)16-10-7-3/h17H,5-16H2,1-4H3

InChI Key

IOHFZFDIYUDVNA-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)OC1=C(CCCC1C)CCCC

Origin of Product

United States

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